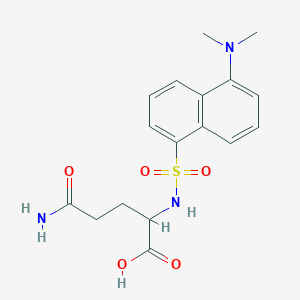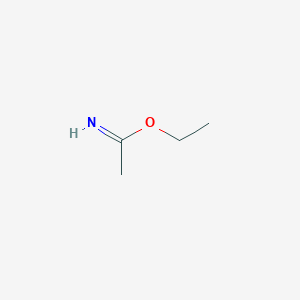
7H-Benzo(c)pyrido(2,3-g)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Benzo(c)pyrido(2,3-g)carbazole is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicine. It is a complex molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of 7H-Benzo(c)pyrido(2,3-g)carbazole is complex and not fully understood. It is believed to exert its effects through the inhibition of various enzymes and signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Efectos Bioquímicos Y Fisiológicos
7H-Benzo(c)pyrido(2,3-g)carbazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cells. It has also been found to have anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7H-Benzo(c)pyrido(2,3-g)carbazole in lab experiments include its potential as a drug candidate for the treatment of various diseases, as well as its ability to inhibit various enzymes and signaling pathways. However, its complex structure and synthesis method make it difficult to produce in large quantities, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 7H-Benzo(c)pyrido(2,3-g)carbazole. One area of focus is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the identification of new targets for the compound, as well as the development of more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of 7H-Benzo(c)pyrido(2,3-g)carbazole and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 7H-Benzo(c)pyrido(2,3-g)carbazole is a complex process that involves several steps. The most commonly used method for its synthesis is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Other methods include the use of metal-catalyzed reactions and microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
7H-Benzo(c)pyrido(2,3-g)carbazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been shown to be an effective inhibitor of various enzymes, including tyrosine kinases and topoisomerases, which are important targets for drug development.
Propiedades
Número CAS |
194-62-7 |
|---|---|
Nombre del producto |
7H-Benzo(c)pyrido(2,3-g)carbazole |
Fórmula molecular |
C19H12N2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
4,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-6-14-12(4-1)7-9-15-17(14)18-16(21-15)10-8-13-5-3-11-20-19(13)18/h1-11,21H |
Clave InChI |
PZBAOCZCTWWYLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4N=CC=C5 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4N=CC=C5 |
Otros números CAS |
194-62-7 |
Sinónimos |
7H-Benzo[c]pyrido[2,3-g]carbazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)



![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)





